molecular formula C18H14FN3O2S B5353389 3-(2-fluorophenyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acrylamide

3-(2-fluorophenyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acrylamide

Cat. No.: B5353389
M. Wt: 355.4 g/mol
InChI Key: JEYFHMLGOZYBNM-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acrylamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the thiadiazole family, which has been shown to possess a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acrylamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins involved in inflammation and cancer. It also has the ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and possess antimicrobial properties. It has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(2-fluorophenyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acrylamide in lab experiments is its ability to selectively target certain enzymes and proteins involved in disease processes. It also has the ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of 3-(2-fluorophenyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acrylamide. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 3-(2-fluorophenyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acrylamide involves a series of chemical reactions. The first step is the synthesis of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine, which is then reacted with 2-fluorobenzoyl chloride to form this compound. The final product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-(2-fluorophenyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acrylamide has been studied extensively for its potential applications in scientific research. It has been shown to possess anti-inflammatory, anticancer, and antimicrobial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S/c1-24-14-9-6-13(7-10-14)17-21-22-18(25-17)20-16(23)11-8-12-4-2-3-5-15(12)19/h2-11H,1H3,(H,20,22,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYFHMLGOZYBNM-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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